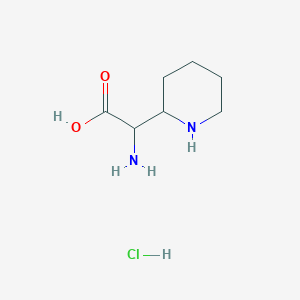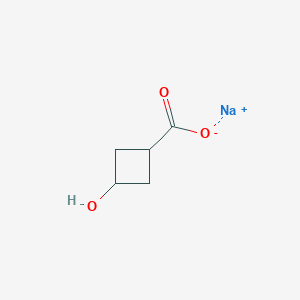
Sodium;3-hydroxycyclobutane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;3-hydroxycyclobutane-1-carboxylate is a chemical compound that falls under the category of carboxylic acids . Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon .
Synthesis Analysis
The synthesis of sodium carboxylates, including Sodium;3-hydroxycyclobutane-1-carboxylate, can be achieved through a fast and sustainable mechanochemical synthesis route . This method allows for the target materials to be obtained in a substantially decreased reaction time of only one hour, while retaining the good electrochemical performance reported for conventionally synthesized compounds .
Molecular Structure Analysis
The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized which allows one of its lone pair electrons to conjugate with the pi system of the carbonyl group .
Chemical Reactions Analysis
Carboxylic acids, including Sodium;3-hydroxycyclobutane-1-carboxylate, react with aqueous solutions of sodium hydroxide (NaOH), sodium carbonate (Na2CO3), and sodium bicarbonate (NaHCO3) to form salts .
Physical And Chemical Properties Analysis
Carboxylic acids are weaker acids than mineral acids, such as hydrochloric acid, but stronger acids than alcohols . They can donate a hydrogen to produce a carboxylate ion . The two carbon-oxygen bond lengths are identical in sodium carboxylate, but different in carboxylic acid .
Aplicaciones Científicas De Investigación
Adsorption Applications
A study on the use of amino hydroxyapatite/chitosan hybrids, reticulated with glutaraldehyde at different pH values, highlights the application of such materials for the removal of diclofenac sodium, an emergent pollutant. This research demonstrates the synergy between amino hydroxyapatite and chitosan crosslinked by glutaraldehyde, showcasing an enhanced adsorption capacity, suggesting potential environmental cleanup applications (Pereira et al., 2020).
Imaging and Radiosynthesis
Another application is found in the improved synthesis of the precursor for anti-[18F]FACBC, a non-natural amino acid showing promise for tumor imaging with positron emission tomography (PET). This research offers significant advancements towards the routine production of anti-[18F]FACBC for human use, with applications in medical imaging and cancer diagnosis (McConathy et al., 2003).
Therapeutic Agent Synthesis
The synthesis of a novel boronated 1-aminocyclobutanecarboxylic acid for potential use in neutron capture therapy is another significant application. This study models the molecule after an unnatural amino acid, demonstrating high uptake in brain tumors and offering a new avenue for cancer therapy (Kabalka & Yao, 2003).
Photochemical Synthesis
Research into the photochemical route to 3- and 4-hydroxy derivatives of 2-aminocyclobutane-1-carboxylic acid highlights a method for creating compounds with an all-cis geometry. These syntheses are crucial for generating chemically diverse structures for further pharmaceutical and biochemical applications (Chang et al., 2018).
Neuropharmacological Characterization
The neuropharmacological characterization of 1-Aminocyclobutane-1-carboxylate and its ligands reveals insights into NMDA-associated glycine receptor interactions. Such studies contribute to understanding the brain's biochemical pathways and can inform the development of new neurological drugs (Rao et al., 1990).
Safety And Hazards
Direcciones Futuras
The synthesis of Sodium;3-hydroxycyclobutane-1-carboxylate and other sodium carboxylates has potential applicability for many other known compounds, beyond the sphere of rechargeable battery systems . The variety of synthesized compounds hints at possible generalizability of the developed methodology .
Propiedades
IUPAC Name |
sodium;3-hydroxycyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3.Na/c6-4-1-3(2-4)5(7)8;/h3-4,6H,1-2H2,(H,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUNGLUVGOVODP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;3-hydroxycyclobutane-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


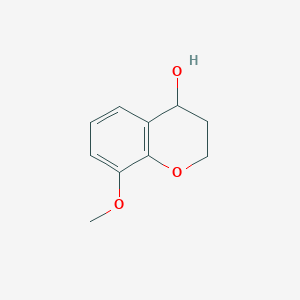
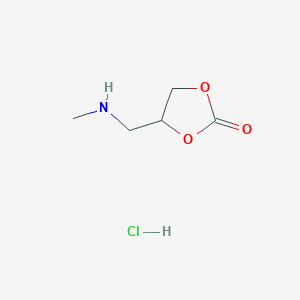
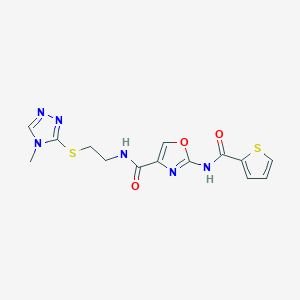
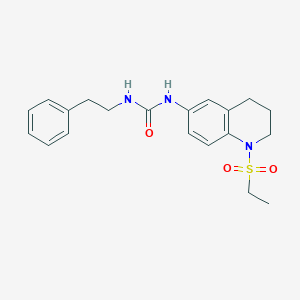
![N-(sec-butyl)-3-(2-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2558363.png)
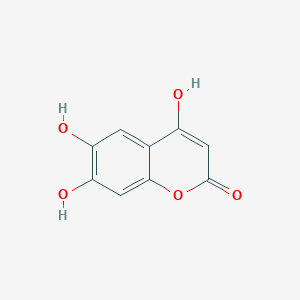
![2-[methyl-(4-methylphenyl)sulfonylamino]-N-phenylacetamide](/img/structure/B2558365.png)
![N-(1-cyanocyclopentyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B2558367.png)
![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2558370.png)
![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-4-carboxamide](/img/structure/B2558371.png)
![2-(3-Chlorobenzo[b]thiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2558372.png)
![Bicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B2558374.png)
